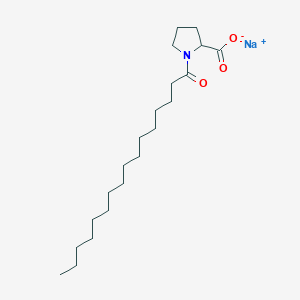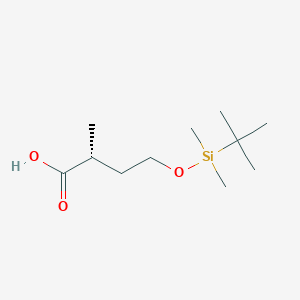
Methyl (2s,3s)-2-hydroxy-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate is a chiral ester compound with significant importance in organic chemistry and various industrial applications. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production .
Industrial Production Methods
The industrial production of this compound often involves the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound with high yield and substrate universality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for transforming the compound into different derivatives with specific properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various chiral alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
Methyl (2S,3S)-2-hydroxy-3-methylpentanoate has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of methyl (2S,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific enzymes and molecular targets. The compound can act as an allosteric modulator, binding to enzymes and altering their activity. This modulation affects various metabolic pathways, including amino acid metabolism, lipid metabolism, and energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar structure but different stereochemistry, leading to distinct biological activities.
2-Methyl-L-isoleucine: An isomer of L-leucine, this compound shares structural similarities with methyl (2S,3S)-2-hydroxy-3-methylpentanoate.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
56577-28-7 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
Clave InChI |
OQXGUAUSWWFHOM-WDSKDSINSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC)O |
SMILES canónico |
CCC(C)C(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)




![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
